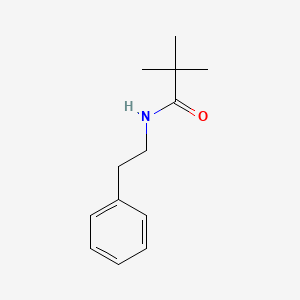

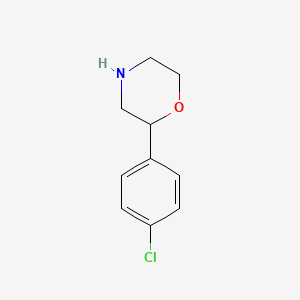

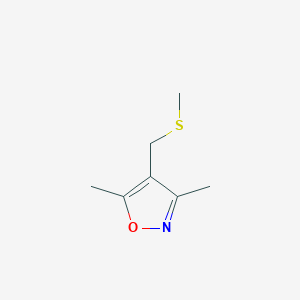

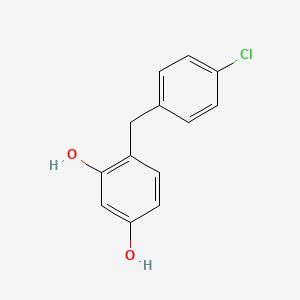

![molecular formula C7H5Cl2N3 B3032980 5-氯-3-(氯甲基)-[1,2,4]三唑并[4,3-a]吡啶 CAS No. 66999-62-0](/img/structure/B3032980.png)

5-氯-3-(氯甲基)-[1,2,4]三唑并[4,3-a]吡啶

描述

The compound 5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a derivative of the 1,2,4-triazolo[4,3-a]pyridine class, which is known for its biological significance and potential pharmacological applications. The structure of such compounds is characterized by a triazole ring fused to a pyridine ring, which can be further substituted to enhance or modify their biological activity.

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through metal-free oxidative N-N bond formation, as demonstrated in the synthesis of biologically important derivatives from N-(pyridin-2-yl)benzimidamides using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method features short reaction times and high yields, which is advantageous for the synthesis of such heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives is influenced by the substituents at the 2- and 5-positions. For instance, different 2-substituents combined with a morpholinomethylphenyl group at the 5-position can lead to diverse supramolecular synthons in the solid state, as evidenced by the formation of various intermolecular hydrogen bond motifs in the crystal structures of these compounds .

Chemical Reactions Analysis

The reactivity of 1,2,3-triazolo[1,5-a]pyridine with electrophiles has been studied, showing that treatment with halogens or mercuric acetate leads to the formation of halomethyl- and alkoxy(alkoxymercurio)methyl-pyridines with the elimination of nitrogen. Additionally, nitration and subsequent reduction can yield imidazo[1,5-a]pyridine derivatives, indicating a versatile chemistry that allows for the introduction of various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives are largely determined by their molecular structure. The presence of substituents can affect the electronic properties and intermolecular interactions, which in turn influence the compound's crystal structure and solubility. For example, the crystal structure of an 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine derivative has been determined by X-ray diffraction, providing insights into the compound's geometry and potential intermolecular interactions .

科学研究应用

抗真菌活性

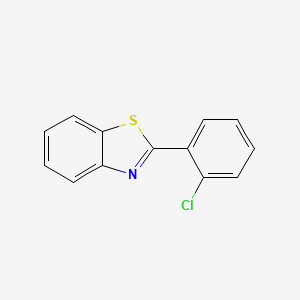

三唑并吡啶家族的衍生物 8-氯-3-((4-氰基苯甲基)硫代)-[1,2,4]三唑并[4,3-a]吡啶被合成,其结构通过 X 射线衍射分析确定。初步生物学测试表明,该化合物对各种真菌物种表现出显着的抗真菌活性,包括 Stemphylium lycopersici、尖孢镰刀菌和灰葡萄孢菌,抑制率分别为 51.19%、62.02% 和 15.56% (王等人,2018)。

晶体结构和合成

该研究提出了一种在温和条件下使用 N-氯代琥珀酰亚胺 (NCS) 针对腙高效合成 3-(吡啶-4-基)-[1,2,4]三唑并[4,3-a]吡啶和 6-溴-3-(吡啶-4-基)-[1,2,4]三唑并[4,3-a]吡啶的方法。确定了这些化合物的晶体结构,揭示了它们在单斜空间群 P 21/c 中的结晶 (El-Kurdi 等人,2021)。

微波辅助合成

一系列新的取代的 8-氯-6-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶由 2,3-二氯-5-(三氟甲基)吡啶、肼水合物的起始原料通过多步反应在微波辐射下合成。这些化合物通过 1H NMR、MS 和元素分析进行表征。标题化合物显示出较弱的抗真菌活性 (杨等人,2015)。

属性

IUPAC Name |

5-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c8-4-7-11-10-6-3-1-2-5(9)12(6)7/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLUZCQITBRFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C(=C1)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314916 | |

| Record name | 6R-0074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

66999-62-0 | |

| Record name | NSC289805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6R-0074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

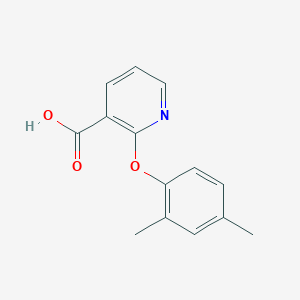

![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)